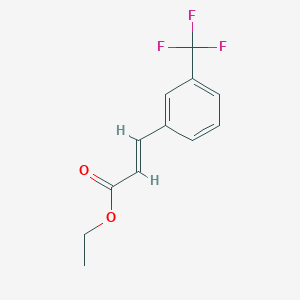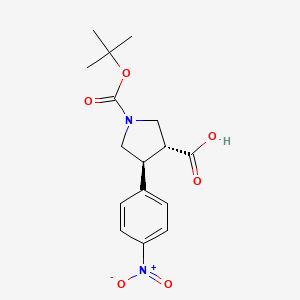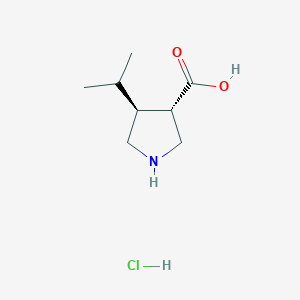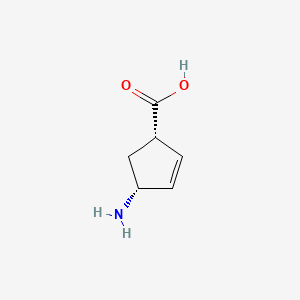![molecular formula C7H6BrN B1142351 Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI) CAS No. 125142-07-6](/img/structure/B1142351.png)
Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives involves systematic approaches, including condensation reactions, alkylation, and employment in coordination chemistry. For instance, novel pyridine derivatives have been synthesized through condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents (Jabri et al., 2023). Additionally, novel synthesis methods have been reported for pyridine-2,6-diylbis(pyrazine-2-ylmethanone), indicating the versatility of pyridine derivatives in metal cluster chemistry (Giannopoulos et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridine derivatives reveals diverse interactions and conformational details. For example, hydrogen-bonding patterns in enaminones show bifurcated intra- and intermolecular hydrogen bonding, indicating the complexity of pyridine derivative structures (Balderson et al., 2007). Similarly, X-ray crystallography and DFT studies on pyridine derivatives provide insights into their structural features and intermolecular contacts (Jabri et al., 2023).
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, contributing to their rich chemical reactivity. The synthesis of 3-Arylthieno[2,3-b]pyridines through iodine-mediated cyclization and the study of hydrogen-bonded dimers in pyrazolo[3,4-b]pyridine demonstrate the compounds' versatility and potential in developing new chemical entities with desired properties (Kobayashi et al., 2009).
Physical Properties Analysis
Physical properties such as thermal stability, photoluminescent properties, and crystalline structures are crucial for the application of pyridine derivatives. Studies have shown that pyridine derivatives exhibit high thermal stability and interesting luminescent properties, which are valuable in material science and optical applications (Tang et al., 2014).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, such as reactivity towards radicals, coordination behavior with metals, and application in synthesis and catalysis, highlight their importance in organic chemistry and materials science. For example, the study of 6-substituted-2,4-dimethyl-3-pyridinols as chain-breaking antioxidants demonstrates the potential of pyridine derivatives in developing novel antioxidants (Wijtmans et al., 2004).
科学的研究の応用
Organic Electronics
- Novel heteroleptic iridium(III) complexes incorporating pyridine derivatives show high thermal stability and good electroluminescence (EL) performance in polymer light-emitting diodes ((Tang et al., 2014)).
- Pyridine-based molecules modified with carbazole, fluorine, and bromine are used for white light-emitting diode applications, demonstrating the potential for simplified white light emission devices ((Wang et al., 2013)).
Medicinal Chemistry
- Certain pyridine derivatives act as potent and selective metabotropic glutamate subtype 5 receptor antagonists with anxiolytic activity, highlighting their therapeutic potential ((Cosford et al., 2003)).
- Synthesis and biological assessment of novel cyanopyridine derivatives exhibit antibacterial activities against Gram-positive and Gram-negative bacteria ((El-Hashash & Shaban, 2019)).
Environmental Science
- Pyridine is explored for its photocatalytic degradation in water, with studies showing its rapid elimination and mineralization into less harmful compounds, making it relevant for environmental remediation ((Maillard-Dupuy et al., 1994)).
- Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicates its potential for treating nitrogen heterocyclic compounds in water sources ((Li et al., 2017)).
Other Applications
- Iridium complexes with pyridine as ancillary ligands are investigated for color tuning in electroluminescent devices, showing a range of redox and emission properties ((Stagni et al., 2008)).
- In catalysis, pyridine is used as an infrared molecular probe to characterize the acidity of solids, particularly in the assessment of heteropolyacids' dispersion in supported catalysts ((Schnee et al., 2019)).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[(Z)-2-bromoethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLLVAFIGFFX-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)
![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

